molecular formula C6H10O B13140811 Bicyclo[2.1.1]hexan-5-ol

Bicyclo[2.1.1]hexan-5-ol

Cat. No.: B13140811
M. Wt: 98.14 g/mol
InChI Key: NBSWSEYQXKYYFW-UHFFFAOYSA-N
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Description

Bicyclo[211]hexan-5-ol is a unique and intriguing compound within the realm of organic chemistry It belongs to the class of bicyclic compounds, which are characterized by having two interconnected rings The structure of Bicyclo[211]hexan-5-ol consists of a six-membered ring fused with a three-membered ring, creating a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.1.1]hexan-5-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of 1,5-dienes using photochemistry. This method allows for the efficient formation of the bicyclic structure by utilizing light to drive the reaction . Another method involves the intramolecular [2+2] cycloaddition of homoallylketenes, which can be achieved under specific reaction conditions, such as the use of sodium hydride in tetrahydrofuran (THF) at reflux temperatures .

Industrial Production Methods

While the industrial production of this compound is not extensively documented, the scalable synthesis of similar bicyclic compounds often involves the use of photochemical reactors and specialized equipment to ensure efficient and reproducible results. The development of modular and efficient synthetic routes is crucial for the large-scale production of such compounds .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The highly strained nature of the bicyclic structure makes it susceptible to ring-opening reactions under certain conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions to introduce new functional groups into the bicyclic framework.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which Bicyclo[2.1.1]hexan-5-ol exerts its effects is primarily related to its highly strained and rigid structure. This strain can influence the reactivity and stability of the compound, making it a valuable tool for studying reaction mechanisms and molecular interactions. The molecular targets and pathways involved in its action are often specific to the context in which it is used, such as in drug design or materials science .

Properties

IUPAC Name

bicyclo[2.1.1]hexan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSWSEYQXKYYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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